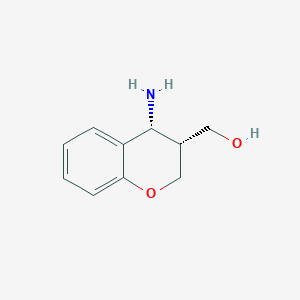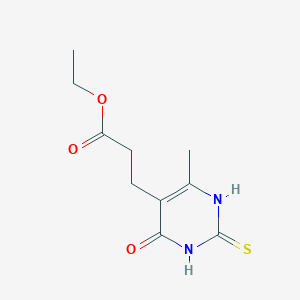
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate is an organic compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol This compound features a pyrimidine ring substituted with hydroxy, methyl, and sulfanyl groups, and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by functional group modifications:
Formation of Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Functional Group Introduction: The hydroxy, methyl, and sulfanyl groups are introduced through selective substitution reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base, while the hydroxy group can be introduced via hydroxylation reactions.
Esterification: The final step involves esterification to form the ethyl ester. This can be done by reacting the carboxylic acid derivative of the pyrimidine with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the ester moiety to form the corresponding alcohol. Lithium aluminum hydride (LiAlH4) is a typical reducing agent used for this purpose.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions. For example, it can be converted to an ether using alkyl halides in the presence of a base.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, bases like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ether derivatives.
Applications De Recherche Scientifique
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism by which Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate exerts its effects depends on its interaction with molecular targets. The hydroxy and sulfanyl groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Ethyl 3-(4-hydroxy-6-methyl-2-sulfanylpyrimidin-5-yl)propanoate can be compared with other pyrimidine derivatives such as:
Ethyl 3-(4-hydroxy-2-sulfanylpyrimidin-5-yl)propanoate: Lacks the methyl group, which may affect its reactivity and binding properties.
Ethyl 3-(4-hydroxy-6-methylpyrimidin-5-yl)propanoate: Lacks the sulfanyl group, potentially altering its oxidation and reduction behavior.
Ethyl 3-(4-hydroxy-6-methyl-2-aminopyrimidin-5-yl)propanoate: Contains an amino group instead of a sulfanyl group, which can significantly change its chemical and biological properties.
Propriétés
IUPAC Name |
ethyl 3-(6-methyl-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-3-15-8(13)5-4-7-6(2)11-10(16)12-9(7)14/h3-5H2,1-2H3,(H2,11,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGTLGDKTPKVIQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=S)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
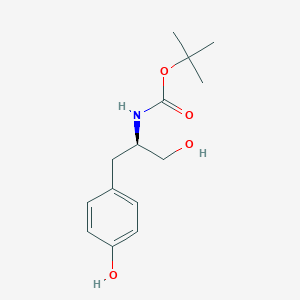
![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/new.no-structure.jpg)
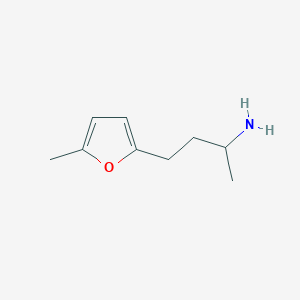


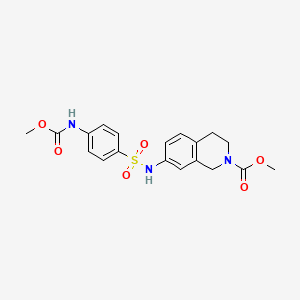
![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
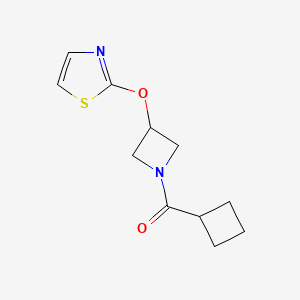
![2-{[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)

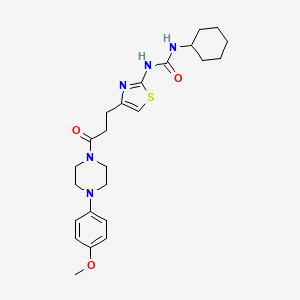
![N-[2-(13-chloro-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)-2-oxoethyl]acetamide](/img/structure/B2935122.png)
